molecular formula C8H5ClN2O B12099118 3-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde

3-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde

Cat. No.: B12099118
M. Wt: 180.59 g/mol
InChI Key: FYSHNHVBUYITDN-UHFFFAOYSA-N
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Description

3-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde typically involves the functionalization of imidazo[1,2-a]pyridine scaffolds. One common method includes the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies . For example, a typical synthetic route might involve the reaction of 2-phenylimidazo[1,2-a]pyridine with DMF and POCl3 under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other imidazo[1,2-a]pyridine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

3-chloroimidazo[1,2-a]pyridine-6-carbaldehyde

InChI

InChI=1S/C8H5ClN2O/c9-7-3-10-8-2-1-6(5-12)4-11(7)8/h1-5H

InChI Key

FYSHNHVBUYITDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C=C1C=O)Cl

Origin of Product

United States

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